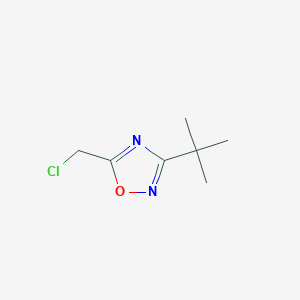

3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole

Description

3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole (CAS 175204-40-7, molecular formula C₁₃H₁₅ClN₂O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 3 and a chloromethyl group at position 5 . This compound is synthesized via cyclocondensation reactions, often starting from amidoxime precursors and chloroacetyl chloride, followed by functionalization with phenolic or aryl groups .

Properties

IUPAC Name |

3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)11-10-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQGSJGVOCVQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588572 | |

| Record name | 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-64-8 | |

| Record name | 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with chloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce oxadiazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole nucleus have shown significant bioactivity against various cancer cell lines. Research by Mironov et al. demonstrated that derivatives of Lambertianic acid with substituted 1,2,4-oxadiazole exhibited superior biological activity compared to traditional chemotherapeutics like doxorubicin. Specifically, compounds synthesized showed greater cytotoxicity against leukemia cell lines (CEM-13 and U-937) than doxorubicin with GI50 values in sub-micromolar concentrations .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of novel 1,2,4-oxadiazole derivatives that were evaluated against human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds exhibited IC50 values significantly lower than those of established anticancer agents, indicating their potential as new therapeutic agents .

Agricultural Applications

Fungicidal Properties

The oxadiazole derivatives have been explored for their fungicidal properties. According to patent literature, certain derivatives exhibit systemic and soil fungicidal activity. For example, compounds similar to 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole have shown effectiveness against a variety of plant pathogens .

Case Study: Field Trials

Field trials assessing the efficacy of these compounds as fungicides demonstrated significant reductions in fungal infections in crops when treated with formulations containing oxadiazole derivatives. These findings suggest that such compounds could be developed into commercial fungicides to enhance crop yield and quality .

Material Science

Polymer Chemistry

This compound has potential applications in polymer chemistry as a building block for advanced materials. Its chloromethyl group can participate in various chemical reactions to form cross-linked polymers or copolymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating oxadiazole units into polymer backbones can significantly improve thermal stability and flame retardancy. Studies on polymers synthesized from oxadiazole derivatives have shown improved performance metrics compared to conventional materials .

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The bioactivity of 1,2,4-oxadiazoles is highly dependent on substituent chemistry. Key comparisons include:

Key Observations :

- Chloromethyl vs. Chloro : The chloromethyl group in the target compound introduces a reactive site for further derivatization (e.g., nucleophilic substitution), unlike the inert chloro group in 5-(tert-butyl)-3-chloro-1,2,4-oxadiazole .

- tert-Butyl vs. Aryl Groups : The tert-butyl group enhances hydrophobicity and metabolic stability compared to aryl substituents like 4-bromo-2-fluorophenyl, which may improve membrane permeability but increase toxicity risks .

Comparison with Other Oxadiazole Isomers

1,2,4-Oxadiazoles are distinct from other isomers in stability and bioactivity:

Key Observations :

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,3,4-isomer is more prevalent in drug discovery (e.g., antitumor agents), but 1,2,4-oxadiazoles exhibit unique bioisosteric properties, mimicking esters and carbamates for improved pharmacokinetics .

- Rigidity and Receptor Binding : The 1,2,4-oxadiazole scaffold’s planar structure allows tighter binding to enzymatic active sites compared to flexible open-chain analogues .

Pharmacological and Agrochemical Potential

- Antifungal/Nematicidal Activity : Derivatives like tioxazafen (a 1,2,4-oxadiazole nematicide) highlight the scaffold’s agrochemical utility. The target compound’s chloromethyl group may enhance nematocidal efficacy through alkylation of biological targets .

- Anticholinesterase Activity : Substituted 1,2,4-oxadiazoles show acetylcholinesterase inhibition, but the tert-butyl group’s steric bulk may reduce binding efficiency compared to smaller substituents (e.g., methoxy) .

- Anticancer Potential: While [1,2,4]triazole-3-thiol derivatives exhibit cytotoxicity (IC₅₀: 8–15 µM), the target compound’s activity remains unstudied, though its chloromethyl group could enable conjugation to cytotoxic payloads .

Biological Activity

3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound this compound features a chloromethyl group that can participate in nucleophilic reactions, potentially leading to significant biological interactions. Its structure allows for various modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their function and lead to therapeutic effects. Additionally, the tert-butyl group contributes to the lipophilicity of the compound, enhancing its bioavailability and metabolic stability .

Biological Activities

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown promising results against various cancer cell lines. For instance, a related compound exhibited a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer cell lines .

- Anti-inflammatory Effects : Certain oxadiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes. This inhibition is beneficial for treating inflammatory conditions such as arthritis and pain management .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains and fungi. For example, some derivatives showed superior inhibitory activity against Sclerotinia sclerotiorum, outperforming established fungicides like quinoxyfen .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | ~92.4 µM | |

| Anti-inflammatory | COX enzymes | Not specified | |

| Antimicrobial | Sclerotinia sclerotiorum | EC50 = 5.17 mg/L |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of oxadiazole derivatives, this compound was found to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage. Flow cytometry assays indicated that the compound acted in a dose-dependent manner against human breast adenocarcinoma cell lines (MCF-7) .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of oxadiazole derivatives using a carrageenan-induced edema model in rats. The compounds were administered prior to the carrageenan challenge, showing significant reductions in paw edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using POCl₃ as a cyclizing agent. For example, a mixture of chloroacetic acid and acid hydrazide derivatives in POCl₃ is refluxed for 5–6 hours, followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc) . Yield optimization depends on reaction time, stoichiometry of reagents (e.g., 1.2 eq chloroacetic acid), and purification efficiency. Alternative methods involve triethylamine-mediated reflux with chloroacetyl chloride, monitored by TLC for completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH₃) and chloromethyl moiety (δ ~4.5 ppm for CH₂Cl) .

- IR Spectroscopy : Identify characteristic C-Cl stretching (~650 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- TLC/HPLC : Monitor purity during synthesis using n-hexane:EtOAc (7:1) as the mobile phase .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The chloromethyl group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to heat (>25°C) or reducing agents, which may trigger decomposition. Safety protocols include using PPE and adhering to hazard codes P210 (avoid ignition sources) and P201 (pre-handling instructions) .

Advanced Research Questions

Q. What strategies exist for modifying the chloromethyl group to develop derivatives with enhanced bioactivity?

- Methodological Answer : The chloromethyl group serves as a reactive handle for nucleophilic substitution. For example:

- Thiolation : React with thioureas or thiols under basic conditions to form thioether derivatives .

- Amination : Substitute with amines (e.g., benzylamine) in DMF at 80°C to yield amine-linked analogs .

- Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl functionalization .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian 09 with B3LYP/6-31G(d) to analyze HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

- Variable Analysis : Compare NMR shifts under consistent solvent conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Impurity Profiling : Use HPLC-MS to identify byproducts from incomplete cyclization or hydrolysis .

- X-ray Crystallography : Resolve ambiguous signals by obtaining single-crystal structures .

Q. What catalytic systems improve the efficiency of synthesizing this compound?

- Methodological Answer :

- Heterogeneous Catalysis : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction rates for analogous oxadiazole derivatives at 70–80°C .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150 W) while maintaining yields >75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.